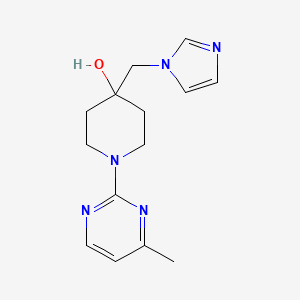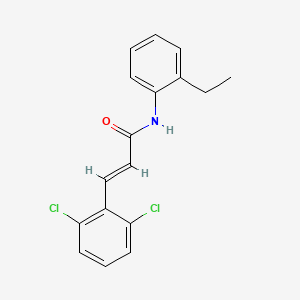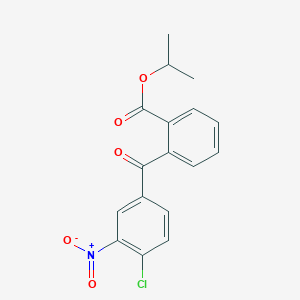![molecular formula C17H23N3O B5649086 5-methyl-7-propyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5649086.png)
5-methyl-7-propyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to a class of chemically synthesized heterocyclic compounds. It features a complex structure that is a focus of research due to its potential applications in various chemical and pharmaceutical contexts.
Synthesis Analysis
Synthesis of this compound involves reactions of related hydroxy derivatives with various nucleophiles. Goto et al. (1991) describe synthesizing similar derivatives by reacting corresponding hydroxy derivatives with nucleophiles under acidic or basic conditions, which may be applicable to the synthesis of this compound (Goto et al., 1991).
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction. Studies by Moustafa and Girgis (2007) on similar compounds can provide insights into the molecular structure of this compound, considering the shared characteristics in their chemical structure (Moustafa & Girgis, 2007).
Chemical Reactions and Properties
The compound's chemical reactions include the possibility of undergoing ring opening and closure reactions, as discussed by Halim and Ibrahim (2022) in their synthesis of similar compounds (Halim & Ibrahim, 2022).
Physical Properties Analysis
Physical properties of similar compounds have been studied through spectral analysis and quantum studies. The research by Halim and Ibrahim (2022) on the novel synthesis of related compounds and their spectral analysis can shed light on the physical properties of our compound of interest (Halim & Ibrahim, 2022).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from related compounds. For instance, studies by Ye et al. (2002) on aminocarbenes without pi conjugation provide insights into the chemical properties such as nucleophilicity and structural implications for similar compounds (Ye et al., 2002).
properties
IUPAC Name |
5-methyl-7-propyl-2-pyridin-3-yl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-3-6-17-11-19-9-16(2,15(17)21)10-20(12-17)14(19)13-5-4-7-18-8-13/h4-5,7-8,14H,3,6,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBDSOOQMHMFBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12CN3CC(C1=O)(CN(C2)C3C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tricyclo[3.3.1.1(3,7)]decan-6-one, 7-methyl-5-propyl-2-pyridin-3-yl-1,3-diaza- | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R*,4S*)-1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5649028.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5649036.png)
![1,3-dimethyl-6-(2-methylphenyl)-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5649044.png)
![8-[3-(1H-imidazol-1-yl)propyl]-2-isobutyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5649052.png)
![3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B5649057.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5649061.png)
![2-fluoro-6-[1-(3-methylbutyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5649067.png)
![(1S,9R)-11-(3,6-dimethylisoxazolo[5,4-d]pyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5649068.png)


![(1R*,3S*)-7-{[2-(trifluoromethyl)phenyl]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5649085.png)
![1-{3-[(3R*,4R*)-3-(hydroxymethyl)-4-(4-morpholinylmethyl)-1-pyrrolidinyl]-3-oxopropyl}-2(1H)-pyridinone](/img/structure/B5649092.png)
